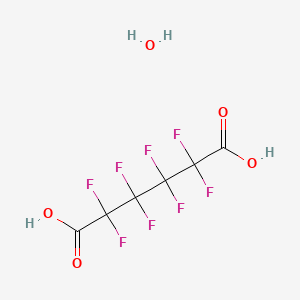

Perfluoroadipic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perfluoroadipic acid hydrate is a chemical compound with the molecular formula C6H4F8O5 . It is a fine powder and is used for research and development purposes .

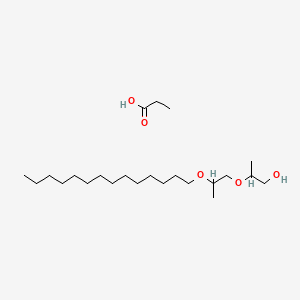

Molecular Structure Analysis

The molecular structure of Perfluoroadipic acid hydrate consists of 6 carbon atoms, 4 hydrogen atoms, 8 fluorine atoms, and 5 oxygen atoms . The average mass is 308.080 Da and the monoisotopic mass is 307.993103 Da .

Chemical Reactions Analysis

Perfluoroadipic acid hydrate may participate in acid-catalyzed hydration, a variant of the electrophilic addition of H-X across a double bond . The reaction involves the nucleophilic addition of water to a carbonyl to form a hydrate .

Physical And Chemical Properties Analysis

Perfluoroadipic acid hydrate is a fine powder . It has a melting point of 82-85℃ . The molecular weight is 308.08 .

Wissenschaftliche Forschungsanwendungen

PFSA ionomers, including derivatives of perfluoroadipic acid hydrate, are extensively used as solid electrolytes in electrochemical technologies due to their excellent ionic conductivity and mechanical stability. Their morphology and swelling, especially in thin films, play a significant role in these applications (Kusoglu, Dursch, & Weber, 2016).

The structure-transport relationship of PFSA membranes varies with different cationic forms, impacting water uptake, conductivity, and mechanical properties. This relationship is crucial in understanding their performance in fuel cells and redox flow batteries (Shi, Weber, & Kusoglu, 2016).

Perfluorosulfonic acid membranes developed by Dow Chemical for use in proton-exchange membrane fuel cells demonstrate significant performance characteristics for such applications (Eisman, 1990).

Photo-reductive defluorination techniques have been developed to decompose perfluorooctanoic acid (PFOA) in water, which is related to perfluoroadipic acid hydrate. This method offers effective treatment for PFOA pollution (Qu, Zhang, Li, Chen, & Zhou, 2010).

The mechanical behavior of hydrated perfluorosulfonic acid membranes, often used in proton-exchange membrane fuel cells, is a crucial aspect of their stability and lifespan. Understanding their swelling and mechanical behavior helps in improving their application in fuel cells (Feng, Li, Qu, Zhang, & He, 2019).

Hydrated electrons' role in the degradation of PFASs, to which perfluoroadipic acid hydrate is related, offers insights into efficient remediation strategies for these persistent environmental contaminants (Biswas, Sharma S R K C Yamijala, & Wong, 2022).

Safety And Hazards

Zukünftige Richtungen

Perfluoroadipic acid hydrate falls under the category of Per- and polyfluoroalkyl substances (PFAS), which have been a challenging subject of technical and scientific disciplines for the last decades . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.H2O/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;/h(H,15,16)(H,17,18);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYYOSVJRAVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721391 |

Source

|

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroadipic acid hydrate | |

CAS RN |

123334-02-1 |

Source

|

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)